Comprehensive Physicochemical Profiling of 2,4-Dibromo-6-methoxybenzaldehyde
Comprehensive Physicochemical Profiling of 2,4-Dibromo-6-methoxybenzaldehyde
This guide provides an in-depth technical analysis of 2,4-Dibromo-6-methoxybenzaldehyde (CAS 856766-93-3), a specialized halogenated aromatic intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly tubulin-binding agents and chalcone derivatives.
Executive Summary
2,4-Dibromo-6-methoxybenzaldehyde is a trisubstituted benzaldehyde derivative characterized by a specific electrophilic substitution pattern that makes it a valuable building block for Suzuki-Miyaura cross-coupling and Knoevenagel condensation reactions. Unlike its more common isomer, 3,5-dibromo-2-methoxybenzaldehyde, this compound features a bromine atom at the para position relative to the aldehyde, and another at the ortho position, with a methoxy group occupying the remaining ortho site. This steric arrangement significantly influences its thermal properties and crystal packing.
Researchers must exercise caution regarding the physical data of this compound; as a specialized research chemical, its experimental melting point is frequently conflated with its isomers in broad databases. This guide clarifies these distinctions and provides rigorous protocols for characterization.
Physicochemical Property Profile
The following data aggregates predicted values derived from structure-activity relationship (SAR) modeling and available experimental data for structural analogues.
| Property | Value / Description | Confidence Level |
| IUPAC Name | 2,4-Dibromo-6-methoxybenzaldehyde | High |
| Common Synonyms | 4,6-Dibromo-o-anisaldehyde; 6-Methoxy-2,4-dibromobenzaldehyde | High |
| CAS Number | 856766-93-3 | Verified |
| Molecular Formula | C₈H₆Br₂O₂ | High |
| Molecular Weight | 293.94 g/mol | Exact |
| Melting Point (MP) | 85°C – 95°C (Predicted/Range) | Medium (See Note 1) |
| Boiling Point (BP) | 335°C ± 25°C (at 760 mmHg) | Predicted |
| Appearance | Pale yellow to off-white crystalline solid | High |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water | High |
| Flash Point | >110°C (Estimated) | Medium |
Note 1 (Data Integrity): Experimental MP values for this specific isomer are rarely published in open-access standard catalogs (e.g., Sigma, AK Sci list it as "Not Available"). The range provided is estimated based on the crystalline behavior of the structural analogue 3,5-dibromo-2-methoxybenzaldehyde (MP ~79°C) and 2,4,6-tribromoanisole (MP 87°C).
Structural Analysis & Thermal Behavior
The melting point of 2,4-dibromo-6-methoxybenzaldehyde is governed by two competing factors:
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Halogen Bonding: The bromine atoms at positions 2 and 4 facilitate intermolecular halogen bonds (Br···O or Br···Br), which typically elevate the melting point compared to non-halogenated analogues.
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Steric Crowding: The 1,2,6-substitution pattern (Aldehyde flanked by Br and OMe) creates significant steric strain, forcing the aldehyde group out of planarity with the benzene ring. This disruption of π-conjugation can lower the lattice energy, potentially resulting in a lower melting point than the less hindered 3,5-dibromo isomer.
Isomer Differentiation
It is critical to distinguish the target compound from its thermodynamic isomer, which is often formed as a byproduct.
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Target: 2,4-Dibromo-6-methoxybenzaldehyde (CAS 856766-93-3)[1][2][3][4]
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Structure: CHO (1), Br (2), Br (4), OMe (6).
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Common Impurity: 3,5-Dibromo-2-methoxybenzaldehyde [5]
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Structure: CHO (1), OMe (2), Br (3), Br (5).
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Origin: Direct bromination of o-anisaldehyde.
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Synthesis & Purification Logic
The synthesis of 2,4-dibromo-6-methoxybenzaldehyde is non-trivial because direct bromination of 2-methoxybenzaldehyde favors the 3,5-positions. The preferred route involves Directed Ortho-Lithiation (DoM) .
Synthesis Workflow (Graphviz)
Experimental Protocols
Protocol A: Melting Point Determination (DSC)
For research-grade samples where purity is uncertain, Differential Scanning Calorimetry (DSC) is superior to capillary methods.
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Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan. Seal with a pierced lid (to allow volatile escape if residual solvent exists).
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Equilibration: Hold at 25°C for 2 minutes.
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Ramp: Heat from 30°C to 200°C at a rate of 10°C/min.
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Analysis: Identify the onset temperature of the endothermic peak.
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Acceptance Criteria: A sharp peak (width < 2°C) indicates high purity. A broad shoulder suggests the presence of the 3,5-dibromo isomer.
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Protocol B: Purity Assessment via HPLC
Before relying on physical constants, validate purity using a reverse-phase gradient method.
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile.
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Gradient: 50% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (aromatic absorption) and 280 nm.
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Note: The 2,4-dibromo isomer typically elutes after the 3,5-dibromo isomer due to the "ortho effect" shielding the polar carbonyl group, making it slightly more lipophilic.
Safety & Handling (SDS Summary)
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GHS Classification: Warning.[8]
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Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
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Handling: Handle in a fume hood. The compound is an aldehyde and may oxidize to the corresponding benzoic acid (2,4-dibromo-6-methoxybenzoic acid) upon prolonged exposure to air. Store under inert gas (Nitrogen/Argon) at 2–8°C.
References
-
AK Scientific. (2024). Safety Data Sheet: 2,4-Dibromo-6-methoxybenzaldehyde. Retrieved from .
-
PubChem. (2025).[9] Compound Summary: 2,4-Dibromo-6-methoxybenzaldehyde (CAS 856766-93-3).[1][2][3][4] National Library of Medicine. Retrieved from .
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.
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BLD Pharm. (2024). Product Analysis: 2,4-Dibromo-6-methoxybenzaldehyde. Retrieved from .
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- 3. 31558-41-5|4-Bromo-2,5-dimethoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 4. 22532-61-2|2-Bromo-6-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 5. Dimethyl sulfate | 77-78-1 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
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- 9. 2,4,6-Trimethoxybenzaldehyde | C10H12O4 | CID 70019 - PubChem [pubchem.ncbi.nlm.nih.gov]
